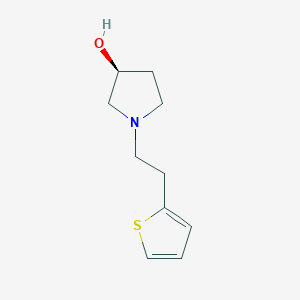![molecular formula C10H8Cl2O3 B7578106 2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578106.png)
2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid, also known as Dichlorprop, is a herbicide that is widely used in agriculture to control broadleaf weeds. This compound is a member of the phenoxy acid family of herbicides, which are known for their selective activity against dicotyledonous plants. Dichlorprop has been extensively studied for its chemical properties, synthesis methods, and mode of action.
Mécanisme D'action
2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid works by disrupting the growth and development of dicotyledonous plants. This compound is absorbed by the leaves and stems of plants and is translocated to the growing points, where it inhibits the activity of the plant hormone auxin. This disruption of auxin activity results in the death of the plant.
Biochemical and Physiological Effects:
2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid has been shown to have a range of biochemical and physiological effects on plants. Studies have shown that this compound inhibits the activity of enzymes involved in the biosynthesis of auxin and other plant hormones. 2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid also disrupts the cell membrane integrity of plants, leading to cell death and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and is readily available. It is also highly selective for dicotyledonous plants, making it useful for studying the effects of herbicides on plant growth and development. However, 2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid has some limitations for use in laboratory experiments, including its potential toxicity to humans and animals and its potential for environmental contamination.
Orientations Futures
There are several future directions for research on 2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid. One area of research could focus on the development of new herbicides based on the chemical structure of 2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid. Another area of research could focus on the environmental impact of this compound and its potential for contamination of soil and water. Additionally, research could be conducted on the potential health effects of exposure to 2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid in humans and animals.
Méthodes De Synthèse
2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid can be synthesized by several methods, including the reaction of 3,5-dichlorophenol with allyl chloride and sodium hydroxide. This reaction produces 2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid, which can be purified by crystallization or chromatography. Other methods for synthesizing 2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid include the reaction of 3,5-dichlorophenol with chloroacetic acid and the reaction of 3,5-dichlorophenol with propionic anhydride.
Applications De Recherche Scientifique
2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid has been extensively studied for its herbicidal properties and its potential for use in agriculture. Studies have shown that 2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid is effective against a wide range of broadleaf weeds, including dandelions, clover, and chickweed. This compound has also been studied for its potential to control invasive plant species, such as Japanese knotweed.
Propriétés
IUPAC Name |
2-[(3,5-dichlorophenoxy)methyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c1-6(10(13)14)5-15-9-3-7(11)2-8(12)4-9/h2-4H,1,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUDKKBATGBCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B7578036.png)
![2-[(4-Bromo-2-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578044.png)
![2-[(2,6-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578053.png)
![N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578058.png)
![2-[(3-Methoxyphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578074.png)
![N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578079.png)
![4-[(2-Hydroxy-3-phenylmethoxypropyl)-methylamino]butanoic acid](/img/structure/B7578086.png)
![N-methyl-N-[2-(methylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7578101.png)
![2-[(4-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578113.png)
![2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578115.png)

![N-(1-methylsulfonylpropan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7578136.png)